molecular formula C13H19N B1417344 (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine CAS No. 1096815-91-6

(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Cat. No.: B1417344
CAS No.: 1096815-91-6
M. Wt: 189.3 g/mol
InChI Key: LBWVCDBPNUUOKM-UHFFFAOYSA-N
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Description

“(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” is a chemical compound with the CAS Number: 1096815-91-6 . It has a molecular weight of 189.3 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (4,4-dimethyl-1,2,3,4-tetrahydro-1-naphthalenyl)methanamine . The InChI code for this compound is 1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 189.3 .

Scientific Research Applications

Potent and Selective σ Ligands

  • Research indicates that derivatives of 3,3-dimethyl-N-[ω-(tetrahydronaphthalen-1-yl)alkyl]piperidine show high potency and selectivity as σ1 or σ2 ligands. These compounds, including (+)-22 and compounds 29 and 31, have been identified for their high affinity and selectivity for σ receptors, which can be important in neuropharmacology (Berardi et al., 1998).

Antiproliferative Activity in Cancer Research

  • A study synthesizing ureas and sulfamides from substituted 1-aminotetralins revealed that compounds like 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea showed significant cytotoxic activity against human glioblastoma and prostate cancer cell lines. This suggests potential applications in anticancer therapy (Özgeriş et al., 2017).

Molecular Structure Studies

  • Investigations into the molecular structures of various 1,2,3,4-tetrahydronaphthalenes, including those related to efforts towards the synthesis of Elisabethin A, provide insights into the stereochemistry and molecular configurations that could be crucial for understanding chemical reactivity and designing new compounds (Kaiser et al., 2023).

Bromination Studies and Chemical Synthesis

  • Research on the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene has provided insights into the regioselectivity of bromination processes, contributing to the field of organic synthesis and potentially aiding in the development of new chemical entities (Pankratov et al., 2004).

Structural Affinity Relationships

  • Studies have explored the structure-affinity relationships of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, revealing crucial insights into molecular features that affect affinity for serotonin receptors. This research is valuable for the development of new neuropharmacological agents (Leopoldo et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves interactions with key amino acid residues in the enzyme’s active site, leading to changes in enzyme activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as promoting cell growth or enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, depending on the cellular context .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can influence its overall activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWVCDBPNUUOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
Reactant of Route 2
(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
Reactant of Route 3
(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
Reactant of Route 4
(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
Reactant of Route 5
(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
Reactant of Route 6
(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

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